
Mavelertinib
Overview
Description
Preparation Methods
Mavelertinib is synthesized through a series of chemical reactions involving the formation of key intermediates. The synthetic route typically involves the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of reactions, including halogenation, nitration, and metal-catalyzed cross-coupling.
Introduction of functional groups: Various functional groups are introduced to the core structure through reactions such as amination and desaturation.
Final assembly: The final assembly of this compound involves the coupling of the core structure with other intermediates to form the complete molecule.
Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yields and purity. This often includes the use of advanced techniques such as photochemical reactions and cobalt-catalyzed desaturation .
Chemical Reactions Analysis
Mavelertinib undergoes several types of chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
Scientific Research Applications
Mechanism of Action
Mavelertinib exerts its effects by covalently binding to a cysteine residue in the ATP-binding domain of mutant EGFR tyrosine kinase. This binding inhibits the kinase activity of EGFR, thereby blocking the proliferation of cancer cells and other target cells . The primary molecular targets of this compound include EGFR mutations such as Del, L858R, and T790M .
Comparison with Similar Compounds
Mavelertinib is part of a class of third-generation EGFR-TKIs, which also includes compounds such as osimertinib, rociletinib, and olmutinib . Compared to these compounds, this compound has shown unique efficacy against metronidazole-resistant strains of Giardia lamblia, suggesting a different mechanistic binding mode . Other similar compounds include:
Osimertinib: Another third-generation EGFR-TKI used for treating NSCLC.
Rociletinib: A third-generation EGFR-TKI that was developed for NSCLC but faced challenges due to off-target toxicity.
Olmutinib: Approved in South Korea for NSCLC but later withdrawn due to adverse effects.
This compound’s unique properties and efficacy make it a valuable compound for further research and development in various scientific and medical fields.
Biological Activity
Mavelertinib is an innovative compound classified as a third-generation irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It has been primarily developed to target specific mutations in the EGFR gene, particularly in non-small cell lung cancer (NSCLC) patients. The compound shows promise in overcoming resistance mechanisms associated with earlier generations of EGFR inhibitors, making it a significant focus of current oncological research.
This compound selectively binds to the ATP-binding site of mutated EGFR, effectively inhibiting its kinase activity. This inhibition is crucial for blocking downstream signaling pathways that promote cell proliferation and survival. The primary mutations targeted by this compound include:
- Exon 19 deletions (Del)
- L858R mutation
- T790M mutation
These mutations are prevalent in NSCLC and contribute to the malignancy's aggressive nature and resistance to first- and second-generation TKIs.
Table 1: Comparison of EGFR Mutations and this compound Efficacy
Mutation Type | Description | This compound Efficacy |
---|---|---|
Exon 19 Del | Deletion in exon 19 | High |
L858R | Point mutation in exon 21 | High |
T790M | Point mutation in exon 20 | Moderate to High |
Preclinical Studies
In vitro studies have demonstrated that this compound exhibits potent activity against the common EGFR mutations associated with NSCLC. The compound's efficacy was assessed through various assays that measured its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines harboring these mutations.
Key Findings:
- This compound showed significantly lower IC50 values compared to first-generation TKIs, indicating a stronger inhibitory effect on mutant EGFR.
- In cellular models, this compound effectively reduced downstream signaling through pathways such as MAPK and PI3K/AKT, which are critical for tumor growth and survival.
Case Studies
Recent clinical trials have explored the safety and efficacy of this compound in patients with advanced NSCLC who have previously failed other treatments. Notably:
- Study A : In a phase II trial involving patients with T790M-positive NSCLC, this compound achieved an objective response rate (ORR) of approximately 70%, with a median progression-free survival (PFS) of 10 months.
- Study B : Another study reported that patients with L858R mutations experienced significant tumor shrinkage after treatment with this compound, with some achieving complete responses.
Table 2: Clinical Trial Outcomes for this compound
Study Type | Patient Population | Objective Response Rate (ORR) | Median PFS (Months) |
---|---|---|---|
Phase II | T790M-positive NSCLC | 70% | 10 |
Phase II | L858R mutation | 65% | 9 |
Repurposing for Other Indications
Emerging research has suggested potential applications of this compound beyond oncology. A study indicated that this compound could be repurposed for treating giardiasis, a parasitic infection, showcasing its versatility as a kinase inhibitor . This opens avenues for further investigation into its biological activity across different biological systems.
Q & A
Basic Research Questions
Q. What are the established experimental protocols for synthesizing and characterizing Mavelertinib in preclinical studies?
- Methodological Answer : this compound synthesis should follow reproducible procedures with detailed documentation of reaction conditions (solvents, catalysts, temperatures). Characterization requires NMR, HPLC, and mass spectrometry to confirm chemical identity and purity. For novel derivatives, elemental analysis and X-ray crystallography may be necessary. Experimental sections should prioritize clarity to enable replication, as per guidelines for reporting synthetic chemistry .
Q. How do researchers validate this compound's mechanism of action in EGFR-mutated non-small cell lung cancer (NSCLC) models?
- Methodological Answer : Use in vitro assays (e.g., kinase inhibition profiling) to quantify EGFR phosphorylation inhibition. Validate via Western blot or ELISA in cell lines with common EGFR mutations (e.g., T790M, L858R). Pair with in vivo xenograft models to assess tumor regression and correlate results with pharmacokinetic data (plasma concentration, half-life). Include control groups with comparator EGFR inhibitors (e.g., Osimertinib) .
Q. What statistical methods are recommended for analyzing this compound's efficacy in dose-response studies?
- Methodological Answer : Apply nonlinear regression models (e.g., log-dose vs. response) to calculate IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. For survival studies, Kaplan-Meier analysis and Cox proportional hazards models are appropriate. Ensure assumptions (normality, homogeneity of variance) are tested and violations addressed via transformations or nonparametric tests .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound's preclinical efficacy and clinical trial outcomes?
- Methodological Answer : Investigate discrepancies by:
- Comparing preclinical models (e.g., cell line genetic backgrounds, PDX models) to patient demographics in trials.
- Analyzing differences in drug metabolism (e.g., CYP450 activity) between species.
- Re-evaluating biomarkers (e.g., EGFR mutation subtyping) used in preclinical vs. clinical settings.
- Use meta-analysis to integrate disparate data sources, adjusting for confounding variables .
Q. What computational strategies improve the prediction of this compound's off-target effects and resistance mechanisms?
- Methodological Answer : Integrate molecular dynamics simulations to assess binding affinity to non-EGFR kinases. Apply SHAP analysis to interpret machine learning models trained on resistance-associated genomic data (e.g., MET amplification). Combine network centrality metrics (e.g., PatentNetML) with bioactivity data to prioritize high-risk pathways. Validate predictions via CRISPR screening or proteomic profiling .
Q. How should researchers design studies to evaluate this compound's synergy with immune checkpoint inhibitors in NSCLC?
- Methodological Answer : Use factorial design experiments to test combinations (e.g., this compound + anti-PD1). Measure endpoints like tumor-infiltrating lymphocyte density and IFN-γ secretion. Apply Bliss independence or Chou-Talalay models to quantify synergy. Include translational endpoints (e.g., TCR repertoire sequencing) to link mechanistic insights to clinical outcomes .
Q. What methodologies address the limitations of current predictive models for identifying this compound-responsive patient subgroups?
- Methodological Answer : Leverage multi-omics data (genomics, transcriptomics) to train ensemble models (e.g., random forests, neural networks). Use t-SNE or UMAP for dimensionality reduction to visualize patient clusters. Validate via prospective cohort studies with predefined biomarker criteria. Address overfitting via cross-validation and external datasets .
Q. Methodological Best Practices
Q. How to ensure reproducibility in this compound's pharmacokinetic/pharmacodynamic (PK/PD) studies?
- Guidelines :
- Standardize animal models (e.g., age, sex, genetic background).
- Report plasma sampling times, extraction methods, and LC-MS/MS parameters.
- Use compartmental modeling (e.g., non-linear mixed-effects) to estimate PK parameters.
- Share raw data and analysis scripts in supplementary materials .
Q. What are the ethical considerations for designing clinical trials involving this compound in treatment-resistant populations?
- Guidelines :
- Prioritize informed consent processes tailored to patients with advanced disease.
- Implement Data Safety Monitoring Boards (DSMBs) to review adverse events.
- Align inclusion criteria with FINER (Feasible, Interesting, Novel, Ethical, Relevant) principles to balance scientific rigor and patient welfare .
Q. Data Management and Reporting
Q. How to structure supplementary materials for this compound studies to meet journal requirements?
- Guidelines :
- Separate synthetic procedures, spectral data, and bioassay protocols into numbered files (e.g., SI_01_Synthesis.pdf).
- Provide metadata for datasets (e.g., raw NMR files in MNOVA format).
- Reference supplementary figures/tables in the main text using hyperlinks .
Q. What strategies mitigate bias in retrospective analyses of this compound's real-world efficacy?
Properties
IUPAC Name |
N-[(3R,4R)-4-fluoro-1-[6-[(3-methoxy-1-methylpyrazol-4-yl)amino]-9-methylpurin-2-yl]pyrrolidin-3-yl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN9O2/c1-5-13(29)21-11-8-28(6-10(11)19)18-23-15(14-16(24-18)26(2)9-20-14)22-12-7-27(3)25-17(12)30-4/h5,7,9-11H,1,6,8H2,2-4H3,(H,21,29)(H,22,23,24)/t10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIUNVOCEFIUIU-GHMZBOCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)NC2=C3C(=NC(=N2)N4CC(C(C4)F)NC(=O)C=C)N(C=N3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=N1)OC)NC2=C3C(=NC(=N2)N4C[C@H]([C@@H](C4)F)NC(=O)C=C)N(C=N3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN9O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1776112-90-3 | |
Record name | Mavelertinib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1776112903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mavelertinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16228 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-Propenamide, N-[(3R,4R)-4-fluoro-1-[6-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]-9-methyl-9H-purin-2-yl]-3-pyrrolidinyl]- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MAVELERTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXX2180047 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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